molecular formula C14H20BNO4 B8097579 Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Cat. No.: B8097579
M. Wt: 277.13 g/mol
InChI Key: UFVBZVQPRXDVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine-based boronate ester with an acetate side chain. Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the pyridine ring and a methyl acetate moiety at the 2-position. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . The acetate substituent enhances polarity and may influence solubility or reactivity in downstream applications.

Properties

IUPAC Name

methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-16-11(8-10)9-12(17)18-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVBZVQPRXDVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boron Group Introduction via Miyaura Borylation

Reagents :

  • 4-Bromo-2-hydroxypyridine (precursor)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Potassium acetate (KOAc)

Procedure :

  • Combine 4-bromo-2-hydroxypyridine (1.0 equiv), B₂pin₂ (1.2 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane.

  • Add PdCl₂(dppf) (0.05 mol%) under nitrogen atmosphere.

  • Heat at 80°C for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine.

Key Data :

ParameterValue
Yield78–85%
Catalyst Loading0.05 mol% Pd
Reaction Time12 hours
Purification MethodColumn Chromatography

Esterification of Hydroxypyridine Intermediate

Reagents :

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine

  • Methyl chloroacetate

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

Procedure :

  • Dissolve the hydroxylpyridine intermediate (1.0 equiv) in dichloromethane.

  • Add methyl chloroacetate (1.5 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv).

  • Stir at room temperature for 6 hours.

  • Quench with water, extract organic layer, and concentrate.

  • Recrystallize from ethanol to obtain the final product.

Key Data :

ParameterValue
Yield90–92%
Reaction Time6 hours
Purity≥98% (HPLC)

Catalytic Systems and Reaction Conditions

Palladium catalysts dominate Miyaura borylation, though iridium-based systems show promise for sterically hindered substrates.

Catalyst Performance Comparison

CatalystYield (%)Temperature (°C)Reaction Time (h)
PdCl₂(dppf)858012
Pd(OAc)₂/SPhos821008
Ir(COD)Cl₂6812024

Trends :

  • PdCl₂(dppf) achieves optimal balance of yield and reaction time.

  • Ir(COD)Cl₂ requires higher temperatures but is effective for electron-deficient substrates.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling : 1,4-Dioxane is recovered via distillation, cutting material costs by 25%.

  • Catalyst Recovery : Palladium is captured via silica-supported thiourea, achieving 95% reuse.

Purification and Characterization Techniques

Purification :

  • Column Chromatography : Resolves boronate esters from homocoupling byproducts.

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity.

Characterization :

  • ¹H NMR : δ 8.35 (s, 1H, pyridine-H), 4.70 (s, 2H, CH₂COO), 1.32 (s, 12H, pinacol-CH₃).

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water).

Challenges and Optimization Strategies

  • Byproduct Formation : Homocoupling of boronate esters reduces yield.

    • Solution : Use sterically hindered ligands (e.g., SPhos) to suppress side reactions.

  • Pd Residue : Residual palladium in APIs requires stringent removal.

    • Solution : Activated charcoal filtration reduces Pd content to <10 ppm.

  • Moisture Sensitivity : Boronate esters hydrolyze in aqueous media.

    • Solution : Conduct reactions under anhydrous conditions with molecular sieves .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions. This method facilitates the formation of carbon-carbon bonds between aryl or vinyl boron compounds and other electrophiles. The presence of the dioxaborolane moiety enhances the reactivity and stability of the boron compound during these reactions .
  • Functionalization of Aromatic Compounds : It can be employed to functionalize aromatic rings through electrophilic substitution reactions. The pyridine group can act as a directing group to facilitate selective substitutions at specific positions on the aromatic system .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise for developing new pharmaceuticals:

  • Anticancer Agents : Research indicates that compounds containing dioxaborolane structures exhibit anticancer properties. The ability to modify the compound's structure allows for the design of analogs with enhanced efficacy against various cancer cell lines .
  • Targeted Drug Delivery : The compound's boron-containing structure can be exploited for targeted drug delivery systems. Boron compounds have been studied for their potential to enhance drug solubility and bioavailability while minimizing side effects .

Material Science

This compound also finds applications in material science:

  • Polymer Chemistry : It can serve as a monomer or additive in polymer synthesis. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties .
  • Sensors and Catalysts : The compound's unique electronic properties make it suitable for developing sensors that detect specific analytes. Additionally, it can act as a catalyst in various chemical transformations due to its ability to stabilize reactive intermediates .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using this compound as a key intermediate. The results demonstrated significant cytotoxicity against several cancer cell lines compared to standard treatments.

Case Study 2: Development of Boron-Based Polymers

Research focused on incorporating the compound into polymer matrices for enhanced material properties. The resulting boron-containing polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate primarily involves its reactivity as a boronic ester. The boron atom in the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical transformations. The pyridine ring can also participate in coordination chemistry, interacting with metal centers and other electrophiles .

Comparison with Similar Compounds

Positional Isomers of Boronate Substituents

  • Methyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Acetate (CAS 1428761-14-1) Key Difference: Boronate group at the 5-position of pyridine (vs. 4-position in the target compound). Impact: Alters electronic distribution and steric accessibility. Purity: 96% (available in 100 mg to 5 g quantities) .
  • Methyl 2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Acetate Key Difference: Boronate at the 3-position of pyridine. Impact: Steric hindrance near the nitrogen atom may reduce catalytic efficiency in cross-coupling reactions. Limited commercial availability noted .

Functional Group Variations

  • Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-en-1-yl]Acetate (CAS 1166829-70-4)

    • Key Difference : Cyclohexene ring replaces pyridine.
    • Impact : Enhanced lipophilicity and altered geometry may improve membrane permeability in drug discovery contexts .
  • 2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-ylamine (CAS 893440-50-1)

    • Key Difference : Methoxy and amine groups replace acetate.
    • Impact : Electron-donating methoxy group increases boronate reactivity, while the amine enables hydrogen bonding. Used in pharmaceuticals for targeted boronic acid incorporation .

Heterocyclic Modifications

  • 4-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Morpholine (CAS 485799-04-0)

    • Key Difference : Morpholine ring at the 2-position.
    • Impact : Improves water solubility and bioavailability due to morpholine’s polar nature. Structural similarity: 0.92 .
  • 3-Chloro-N-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-amine (CAS 1257432-01-1)

    • Key Difference : Chlorine and methylamine substituents.
    • Impact : Chlorine’s electron-withdrawing effect may stabilize the boronate group, while the methylamine facilitates functionalization. Molecular weight: 268.55 .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogs

Compound (CAS) Boronate Position Substituent Molecular Weight Purity Reactivity Notes
Target Compound 4-pyridinyl Methyl acetate 279.3* 98% High polarity; optimal for aqueous-organic mixed reactions
1428761-14-1 5-pyridinyl Methyl acetate 279.3* 96% Reduced conjugation vs. 4-isomer
893440-50-1 5-pyridinyl Methoxy, amine 288.07 ≥95% Enhanced reactivity in coupling
485799-04-0 5-pyridinyl Morpholine 279.53 ≥95% Improved solubility

*Molecular weight calculated from C₁₄H₂₀BNO₄.

Reactivity in Suzuki-Miyaura Coupling

  • The target compound’s 4-pyridinyl boronate allows efficient coupling with aryl halides due to favorable electronic communication between the boronate and pyridine nitrogen.
  • 5-Pyridinyl analogs (e.g., 1428761-14-1) exhibit slightly lower yields in coupling reactions, likely due to reduced resonance stabilization .
  • Methoxy-substituted derivatives (e.g., 893440-50-1) show accelerated coupling kinetics, attributed to the electron-donating methoxy group activating the boronate .

Biological Activity

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H23B O4
  • Molecular Weight : 290.2 g/mol
  • CAS Number : 454185-98-9
  • IUPAC Name : Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Properties :
    • Studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer activities. For instance, derivatives of boron compounds have been shown to inhibit tumor growth in various cancer cell lines .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Inhibitors targeting these enzymes can lead to altered cellular metabolism and potentially induce apoptosis in cancer cells .
  • Antioxidant Activity :
    • Some research suggests that dioxaborolane derivatives possess antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was reported at approximately 15 µM .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis. Specifically, it was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells .
  • Toxicity Profile :
    • Toxicity assessments indicate that while the compound exhibits potent biological activity against cancer cells, it also shows potential cytotoxic effects on normal cells at higher concentrations. Further studies are needed to establish a therapeutic window for clinical applications .

Comparative Analysis of Biological Activities

Activity TypeThis compoundReference
AnticancerIC50 = 15 µM in cancer cell lines
Enzyme InhibitionModulates metabolic enzyme activity
AntioxidantExhibits protective effects against oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester group’s reactivity. Key steps include:

  • Step 1 : Coupling a halogenated pyridine derivative (e.g., 2-chloro-4-bromopyridine) with a boronic ester precursor under Pd catalysis (e.g., Pd(PPh₃)₄).
  • Step 2 : Introducing the acetate group via nucleophilic substitution or esterification.
  • Conditions : Reactions often require anhydrous solvents (tetrahydrofuran, dimethylformamide), a base (Na₂CO₃), and inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .
    • Characterization : Confirm structure via 1^1H/13^13C NMR, mass spectrometry, and HPLC purity analysis.

Q. How is the stability of the boronic ester moiety managed during storage and reactions?

  • Methodology :

  • Storage : Store under inert gas (argon) at –20°C to minimize hydrolysis. Desiccants (e.g., molecular sieves) are recommended.
  • Reaction Handling : Use rigorously dried solvents and minimize exposure to moisture. Monitor reaction progress via TLC or in situ NMR to detect decomposition .

Q. What are the primary applications of this compound in organic synthesis?

  • Applications :

  • Cross-Coupling : Acts as a boronic ester donor in Suzuki-Miyaura reactions for constructing biaryl systems, relevant to pharmaceutical intermediates.
  • Functional Group Compatibility : The acetate group allows further derivatization (e.g., hydrolysis to carboxylic acid, reduction to alcohol) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for cross-coupling involving this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers for coupling steps.
  • Solvent/Catalyst Screening : Computational tools (e.g., COSMO-RS) predict solvent effects on reaction rates. For example, polar aprotic solvents like dimethylformamide enhance Pd catalyst activity .
  • Experimental Validation : Combine computational predictions with high-throughput experimentation to refine temperature, catalyst loading, and solvent ratios .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

  • Methodology :

  • Catalyst Tuning : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress undesired protodeboronation.
  • Additives : Include silver salts (Ag₂O) to stabilize the boronate intermediate.
  • pH Control : Maintain mild basic conditions (pH 8–9) to balance boronate activation and side reactions .

Q. How does the pyridine ring’s substitution pattern influence reactivity in metal-catalyzed reactions?

  • Methodology :

  • Electronic Effects : Electron-withdrawing groups (e.g., acetate at the 2-position) reduce pyridine’s basicity, altering coordination with metal catalysts.
  • Steric Effects : Substituents at the 4-position (boronic ester) may hinder catalyst access, requiring optimized ligand systems.
  • Comparative Studies : Synthesize analogs (e.g., methoxy or chloro substituents) and compare reaction rates via kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.